molecular formula C19H20N2O2 B2960870 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260633-90-6

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2960870
CAS No.: 1260633-90-6
M. Wt: 308.381
InChI Key: KMDBEBIWAOVBEE-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethylphenyl group, and a methoxyphenyl group attached to a propanamide backbone

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide
  • 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
  • 2-cyano-N-(3,4-dimethylphenyl)-3-(2-hydroxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17(10-14(13)2)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBEBIWAOVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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